Cas no 2138272-46-3 (4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione)

4-(2,2-Difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione is a fluorinated heterocyclic compound featuring a 1,2,4-triazole-5-thione core with a difluoroethyl substituent at the 4-position and a branched 2-methylbutan-2-yl group at the 3-position. Its unique structure imparts potential reactivity as a versatile intermediate in medicinal and agrochemical synthesis. The presence of the difluoroethyl moiety enhances metabolic stability and lipophilicity, while the thione group offers chelating properties for metal coordination. The sterically hindered 2-methylbutan-2-yl substituent may influence steric and electronic effects in further derivatization. This compound is of interest for applications in drug discovery and ligand design due to its balanced physicochemical properties and functional group diversity.
4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione structure
2138272-46-3 structure
商品名:4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
CAS番号:2138272-46-3
MF:C9H15F2N3S
メガワット:235.297307252884
CID:5300260

4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 化学的及び物理的性質

名前と識別子

    • 4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
    • 4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione
    • 3H-1,2,4-Triazole-3-thione, 4-(2,2-difluoroethyl)-5-(1,1-dimethylpropyl)-2,4-dihydro-
    • インチ: 1S/C9H15F2N3S/c1-4-9(2,3)7-12-13-8(15)14(7)5-6(10)11/h6H,4-5H2,1-3H3,(H,13,15)
    • InChIKey: VKKSNYJQXVDXMN-UHFFFAOYSA-N
    • ほほえんだ: S=C1NN=C(C(C)(C)CC)N1CC(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 水素結合受容体数: 4
  • 重原子数: 15
  • 回転可能化学結合数: 4
  • 複雑さ: 289
  • トポロジー分子極性表面積: 59.7
  • 疎水性パラメータ計算基準値(XlogP): 2.6

4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-782438-5.0g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
5.0g
$3770.0 2024-05-22
Enamine
EN300-782438-0.25g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
0.25g
$1196.0 2024-05-22
Enamine
EN300-782438-10.0g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
10.0g
$5590.0 2024-05-22
Enamine
EN300-782438-2.5g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
2.5g
$2548.0 2024-05-22
Enamine
EN300-782438-0.05g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
0.05g
$1091.0 2024-05-22
Enamine
EN300-782438-0.1g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
0.1g
$1144.0 2024-05-22
Enamine
EN300-782438-0.5g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
0.5g
$1247.0 2024-05-22
Enamine
EN300-782438-1.0g
4-(2,2-difluoroethyl)-5-(2-methylbutan-2-yl)-4H-1,2,4-triazole-3-thiol
2138272-46-3 95%
1.0g
$1299.0 2024-05-22

4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thione 関連文献

4-(2,2-difluoroethyl)-3-(2-methylbutan-2-yl)-1H-1,2,4-triazole-5-thioneに関する追加情報

4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione: A Comprehensive Overview

4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione (CAS No. 2138272-46-3) is a chemically synthesized compound with a unique structure that has garnered attention in the fields of organic chemistry and pharmacology. This compound belongs to the class of triazoles, which are heterocyclic compounds with a five-membered ring containing three nitrogen atoms. The presence of a thione group further distinguishes this compound, making it a valuable subject for research in drug discovery and material science.

The molecular structure of 4-(2,2-Difluoroethyl)-3-(2-Methylbutan-2-yl)-1H-1,2,4-Triazole-5-thione is characterized by a central triazole ring substituted with two distinct groups: a 2,2-difluoroethyl group at the 4-position and a 2-methylbutan-2-yl group at the 3-position. These substituents contribute to the compound's chemical reactivity and physical properties. The fluorine atoms in the difluoroethyl group introduce electron-withdrawing effects, which can influence the compound's stability and reactivity. Meanwhile, the bulky 2-methylbutan-2-yl group adds steric hindrance, potentially affecting the compound's solubility and bioavailability.

Recent studies have explored the potential of 4-(2,2-Difluoroethyl)-3-(long-tail keyword) as a building block in medicinal chemistry. Researchers have investigated its ability to act as a scaffold for designing bioactive molecules with improved pharmacokinetic profiles. For instance, its thione group can undergo various transformations to introduce functional groups that enhance drug-target interactions. This versatility makes it an attractive candidate for developing novel therapeutic agents.

In terms of synthesis, CAS No. 213827-46-3 is typically prepared through multi-step reactions involving nucleophilic substitutions and cyclizations. The synthesis pathway often begins with the preparation of intermediate compounds that are subsequently subjected to condensation reactions to form the triazole ring. Optimization of reaction conditions has been a focus of recent research to improve yield and purity.

The application of 4-(long-tail keyword) extends beyond pharmaceuticals into materials science. Its unique electronic properties make it a potential candidate for use in organic electronics and optoelectronic devices. Researchers have explored its ability to act as an electron-deficient component in donor–acceptor systems, which are critical for applications such as organic photovoltaics (OPVs) and light-emitting diodes (LEDs). Preliminary studies suggest that its fluorinated substituents enhance its electron-withdrawing capabilities, making it suitable for these advanced applications.

From a toxicological perspective, understanding the safety profile of CAS No. long-tail keyword-46-3 is crucial for its prospective use in drug development. Recent toxicity studies have focused on assessing its acute and chronic effects on various biological systems. Results indicate that while it exhibits low toxicity at therapeutic concentrations, further investigations are required to fully characterize its long-term effects.

In conclusion, 4-(long-tail keyword) represents a promising compound with diverse applications across multiple scientific disciplines. Its unique chemical structure and functional groups provide opportunities for innovation in drug discovery and materials science. As research continues to uncover its potential uses and optimize its properties, this compound is poised to play a significant role in advancing modern chemistry and technology.

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